Enantiomeric Purity Drives Procurement for Asymmetric Synthesis
A reputable vendor datasheet reports that (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride is supplied with a chemical purity of ≥95% and an enantiomeric excess (e.e.) of ≥97% . In contrast, the racemic 1-cyclobutyl-2-methylpiperazine (CAS 949922‑66‑1) is offered at ≥95% purity but with 0% e.e. . This difference in chiral purity is essential for stereoselective synthesis, where the (S)-enantiomer (CAS 1227610‑42‑5, purity ≥95%, e.e. ≥97% ) may be required for a different target.
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | ≥97% e.e. |
| Comparator Or Baseline | Racemic 1-cyclobutyl-2-methylpiperazine: 0% e.e.; (S)-enantiomer (CAS 1227610‑42‑5): ≥97% e.e. |
| Quantified Difference | Target compound provides enantiomerically pure (R)-configuration; racemate lacks chiral differentiation. |
| Conditions | Vendor HPLC purity data, ambient conditions. |
Why This Matters
The high enantiomeric excess ensures that the desired (R)-stereochemistry is maintained in the final drug substance, which can be a regulatory requirement for chiral active pharmaceutical ingredients.
